molecular formula C12H24O2 B14479896 5-Hexyl-2,3-dimethyl-1,4-dioxane CAS No. 66473-30-1

5-Hexyl-2,3-dimethyl-1,4-dioxane

Cat. No.: B14479896
CAS No.: 66473-30-1
M. Wt: 200.32 g/mol
InChI Key: MINIMUZAYBFQJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hexyl-2,3-dimethyl-1,4-dioxane is an organic compound with the molecular formula C12H24O2 It is a dioxane derivative characterized by the presence of a hexyl group and two methyl groups attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexyl-2,3-dimethyl-1,4-dioxane typically involves the reaction of hexyl alcohol with 2,3-dimethyl-1,4-dioxane under acidic conditions. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the dioxane ring. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

5-Hexyl-2,3-dimethyl-1,4-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dioxane ring can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated dioxane derivatives.

Scientific Research Applications

5-Hexyl-2,3-dimethyl-1,4-dioxane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and solubility.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 5-Hexyl-2,3-dimethyl-1,4-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The dioxane ring structure allows for interactions with hydrophobic and hydrophilic regions of target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid): Known for its high acidity and use in organic synthesis.

    5,5-Dimethyl-1,3-dioxane: A related dioxane derivative with different substituents.

Uniqueness

5-Hexyl-2,3-dimethyl-1,4-dioxane is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and applications. This differentiates it from other dioxane derivatives and makes it valuable for specific research and industrial purposes.

Properties

CAS No.

66473-30-1

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

5-hexyl-2,3-dimethyl-1,4-dioxane

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-12-9-13-10(2)11(3)14-12/h10-12H,4-9H2,1-3H3

InChI Key

MINIMUZAYBFQJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1COC(C(O1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.